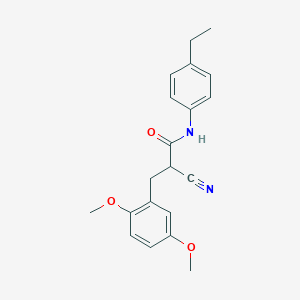

2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide

Description

This compound is a cyano-substituted propanamide derivative featuring a 2,5-dimethoxyphenyl group at the β-position and a 4-ethylphenyl substituent on the amide nitrogen. Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

IUPAC Name |

2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-4-14-5-7-17(8-6-14)22-20(23)16(13-21)11-15-12-18(24-2)9-10-19(15)25-3/h5-10,12,16H,4,11H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPWJAKYIDYESA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2,5-dimethoxybenzaldehyde, which undergoes a condensation reaction with 4-ethylbenzylamine to form an imine. This imine is then subjected to a cyanoethylation reaction to introduce the cyano group, followed by hydrolysis to yield the final propanamide product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dimethoxyphenyl and ethylphenyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide with analogous compounds sharing the 3-(2,5-dimethoxyphenyl)propanamide scaffold but differing in substituents and functional groups.

N-(4-Bromopyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (Compound 21)

- Structural Differences: Replaces the 4-ethylphenyl group with a 4-bromopyridin-2-yl moiety and lacks the cyano group.

- Synthesis: Synthesized via T3P®-mediated coupling of 2-amino-4-bromopyridine and 3-(2,5-dimethoxyphenyl)propionic acid in ethyl acetate under reflux (85°C, 23 h) .

- Applications : Intermediate in synthesizing imidazole-containing derivatives for kinase inhibition studies .

(E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide (Compound 3)

- Structural Differences: Incorporates a diazenyl-linked 4-fluorophenyl-imidazole-pyridine system instead of the cyano and 4-ethylphenyl groups.

- Synthesis : Prepared via palladium-catalyzed coupling under nitrogen at 150°C, demonstrating compatibility with thermally sensitive diazenyl groups .

- Applications : Investigated for photo-switchable biological activity due to the diazenyl moiety .

N-(4-(N-(2,5-Dimethoxyphenyl)sulfamoyl)phenyl)-3-(p-tolyloxy)propanamide (A4.14)

- Structural Differences: Substitutes the cyano group with a p-tolyloxy chain and introduces a sulfamoyl linker.

- Synthesis: Synthesized via oxalyl chloride activation of 3-(p-tolyloxy)propanoic acid, followed by coupling with 4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide .

(Z)-N-(4-(2-(12H-Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29)

- Structural Differences: Features a complex thiadiazocin-thiazole-pyridine system instead of the cyano and 4-ethylphenyl groups.

- Synthesis: Produced via lead-mediated reductive cyclization in a methanol/DCM solvent system .

- Applications : Explored for multi-target kinase inhibition due to its polycyclic architecture .

Research Findings and Trends

- Electronic Effects : The 2,5-dimethoxyphenyl group enhances electron density, influencing binding affinity in kinase inhibitors .

- Substituent Impact: Cyano groups (as in the target compound) may improve metabolic stability but reduce solubility compared to sulfamoyl or diazenyl analogs .

- Synthetic Challenges : Lead-mediated reactions (e.g., Compound 29) require careful handling due to toxicity, whereas T3P®-based methods (Compound 21) offer milder conditions .

Biological Activity

2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 338.40 g/mol. The compound features a cyano group, which is known to enhance its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 338.40 g/mol |

| Structure | Structure |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method starts with the preparation of 2,5-dimethoxybenzaldehyde , which undergoes condensation with 4-ethylbenzylamine to form an imine. This imine is then subjected to cyanoethylation followed by hydrolysis to yield the final product. Reaction conditions often include organic solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The cyano group can act as an electrophile, reacting with nucleophilic sites in proteins or nucleic acids. The presence of the dimethoxyphenyl and ethylphenyl groups enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Properties

- Studies have shown that this compound has significant antimicrobial activity against several bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity

- Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction. It appears to modulate signaling pathways involved in cell survival and death .

3. Enzyme Inhibition

- The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in disease processes, such as kinases involved in cancer progression.

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Anticancer Effects

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent anticancer activity against human breast cancer cells (MCF-7). The study noted a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours.

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively at concentrations ranging from 25 to 100 µg/mL .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling the cyano and dimethoxyphenyl groups via nucleophilic substitution or condensation reactions. Key steps include:

- Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxyl groups for amide bond formation .

- Temperature control (e.g., 0–25°C) and inert atmospheres (e.g., nitrogen) to prevent side reactions .

- Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate the target compound. Yields can be improved by optimizing stoichiometry and reaction time .

Q. What spectroscopic methods are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the presence of the cyano group (~110 ppm in 13C NMR), methoxy groups (~55 ppm), and ethylphenyl protons (δ 1.2–1.4 ppm for CH3, δ 2.6 ppm for CH2) .

- X-ray crystallography : Resolve crystal packing and bond angles, particularly for the propanamide backbone and aryl substituents .

- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z ~350–360 for [M+H]+) .

Q. What purification techniques are most effective post-synthesis?

- Methodological Answer :

- Column chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:1) to separate by-products .

- Recrystallization : Employ solvents like ethanol or acetone to enhance purity, monitored by TLC (Rf ~0.3–0.5) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific enzyme targets?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Simulate interactions with enzymes (e.g., cytochrome P450) using the compound’s 3D structure (generated via Gaussian optimization) to identify binding affinities and key residues .

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronic properties (e.g., Hammett σ values for methoxy groups) with inhibitory activity .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) in assays .

- Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data from heterogeneous studies, adjusting for variables like cell line specificity or assay type (e.g., MTT vs. luciferase) .

Q. How to design experiments to study its pharmacokinetics using in vitro models?

- Methodological Answer :

- Hepatocyte stability assays : Incubate the compound with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS at timed intervals (0–120 min) .

- Caco-2 permeability assays : Measure apical-to-basolateral transport to predict intestinal absorption .

Q. What are the approaches to modify its structure to enhance selectivity for target receptors?

- Methodological Answer :

- Bioisosteric replacement : Substitute the 4-ethylphenyl group with a 4-fluorophenyl moiety to modulate lipophilicity (ClogP) and receptor affinity .

- Ring functionalization : Introduce electron-withdrawing groups (e.g., nitro) to the dimethoxyphenyl ring to enhance π-π stacking with aromatic residues in binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.